Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a synthetic organic compound that features a benzyl carbamate group attached to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with proteins and enzymes that have cis-diol groups in their structure .
Mode of Action
This interaction can inhibit the function of the target protein or enzyme, leading to various downstream effects .
Biochemical Pathways
Given the general reactivity of boronic acids and their esters, it can be inferred that this compound may interfere with any biochemical pathway involving proteins or enzymes with cis-diol groups .
Pharmacokinetics
The pharmacokinetics of boronic acids and their esters are generally influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent complexes .
Result of Action
The inhibition of proteins or enzymes containing cis-diol groups can lead to a wide range of effects, depending on the specific role of the inhibited protein or enzyme .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH (which can affect the formation of boronate esters), the presence of cis-diol-containing compounds (which can compete for binding), and the presence of transporters (which can affect absorption and distribution) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the formation of the boronate ester. This can be achieved by reacting 4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under Suzuki coupling conditions.
Introduction of the Benzyl Carbamate Group: The next step involves the introduction of the benzyl carbamate group. This can be done by reacting the boronate ester with benzyl chloroformate in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of phenol derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medical research, this compound can be used as a probe or a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the carbamate and benzyl functionalities.
Benzyl Carbamate: Contains the benzyl carbamate group but lacks the boronate ester moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Alcohol: Similar structure but with an alcohol group instead of a carbamate.
Uniqueness
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the combination of its boronate ester and benzyl carbamate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, making it a valuable compound in both synthetic chemistry and applied research.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)22-18(23)24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLGLWXMBCHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404745 | |
Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363186-06-5 | |
Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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